molecular formula C26H20N2O6 B607909 H2L5186303 CAS No. 139262-76-3

H2L5186303

Cat. No.: B607909
CAS No.: 139262-76-3
M. Wt: 456.45
InChI Key: BFNFDDZOFCRJTI-PORYWJCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H2L5186303 is a potent and selective antagonist of the lysophosphatidic acid 2 receptor. This compound has shown significant potential in various scientific research fields due to its high specificity and efficacy. It is primarily used in studies related to lysophosphatidic acid signaling pathways, which are crucial in various physiological and pathological processes.

Scientific Research Applications

H2L5186303 has a wide range of applications in scientific research:

    Chemistry: It is used to study the lysophosphatidic acid signaling pathways and their role in various chemical processes.

    Biology: The compound is employed in research on cell signaling, migration, and proliferation, particularly in cancer biology.

    Medicine: this compound is investigated for its potential therapeutic applications in diseases such as cancer, fibrosis, and inflammatory conditions.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting lysophosphatidic acid receptors.

Mechanism of Action

H2L5186303, also known as “4,4’-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid” or “(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid”, is a potent and selective antagonist of the Lysophosphatidic Acid 2 (LPA2) receptor .

Target of Action

The primary target of this compound is the Lysophosphatidic Acid 2 (LPA2) receptor . This receptor is part of the G protein-coupled receptor family and plays a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and chemotaxis .

Mode of Action

This compound acts as an antagonist at the LPA2 receptor, meaning it binds to the receptor and blocks its activation by LPA . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 9 nM for the LPA2 receptor .

Biochemical Pathways

The LPA2 receptor is involved in several biochemical pathways. When LPA binds to the LPA2 receptor, it activates various downstream signaling pathways, including the phospholipase C (PLC), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K) pathways . By blocking the LPA2 receptor, this compound can inhibit these pathways and their downstream effects .

Pharmacokinetics

The compound is soluble in dmso, which suggests it could be administered in a solution for in vivo studies .

Result of Action

This compound has been shown to have a suppressive effect on allergic responses when administered before antigen sensitization or challenge . It can suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of allergens can affect the efficacy of the compound, as shown in a study where this compound was administered before antigen sensitization or challenge . The results of this study suggest that the timing of administration can significantly impact the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2L5186303 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

    Functionalization: The core structure is then functionalized through various chemical reactions, including nitration, reduction, and esterification, to introduce the necessary functional groups.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput purification methods ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

H2L5186303 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

H2L5186303 is unique due to its high selectivity and potency for the lysophosphatidic acid 2 receptor. Similar compounds include:

    Ki16425: Another lysophosphatidic acid receptor antagonist, but with less selectivity.

    AM095: A selective lysophosphatidic acid receptor antagonist with different receptor subtype specificity.

    BrP-LPA: A broad-spectrum lysophosphatidic acid receptor antagonist with varying efficacy across different receptor subtypes.

This compound stands out due to its high specificity for the lysophosphatidic acid 2 receptor, making it particularly useful in studies focused on this receptor subtype .

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFPOTBCYPWQSH-DZDAAMPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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